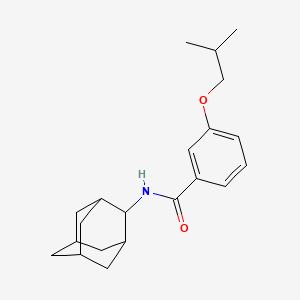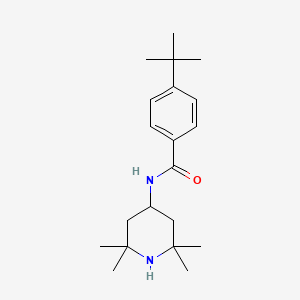![molecular formula C13H18N2O2 B5753016 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)
2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It is a member of the amide family and is commonly referred to as MPAP. This compound has been studied for its ability to act as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids.
Mecanismo De Acción
MPAP acts as a selective inhibitor of 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide by binding to the active site of the enzyme. This prevents the degradation of endocannabinoids, leading to increased levels of these molecules in the body. The increased levels of endocannabinoids can then interact with cannabinoid receptors in the body, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPAP are primarily related to its ability to inhibit this compound and increase the levels of endocannabinoids in the body. Endocannabinoids have been shown to play a role in various physiological processes such as pain, inflammation, and mood. Therefore, MPAP has the potential to be used in the treatment of various conditions such as chronic pain, inflammation, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPAP in lab experiments is its well-established synthesis method, which allows for the production of the compound in large quantities. Additionally, MPAP has been shown to be a selective inhibitor of 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide, which can be useful in studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using MPAP in lab experiments is its potential toxicity, which can limit its use in certain studies.
Direcciones Futuras
There are several future directions for the study of MPAP. One potential area of research is the development of more potent and selective 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide inhibitors based on the structure of MPAP. Additionally, further studies are needed to fully understand the potential therapeutic effects of MPAP and its use in the treatment of various conditions such as chronic pain, inflammation, and anxiety. Furthermore, the potential toxicity of MPAP needs to be further studied to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide involves the reaction of 3-methylaniline with 2-bromoacetylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to produce the final compound, MPAP. The synthesis method for MPAP has been well established and has been used in various studies to produce the compound for scientific research.
Aplicaciones Científicas De Investigación
MPAP has been studied for its potential pharmacological properties, particularly its ability to act as a selective inhibitor of 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide. This compound plays a crucial role in the degradation of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes such as pain, inflammation, and mood. By inhibiting this compound, MPAP can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Propiedades
IUPAC Name |
2-methyl-N-[2-(3-methylanilino)-2-oxoethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)13(17)14-8-12(16)15-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZUIAIQMPHJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)
![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)
![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)



![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5753030.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5753040.png)

